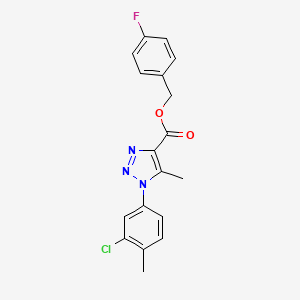

4-(dimethylsulfamoyl)-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Dimethylsulfamoyl)-N-phenylbenzamide is a chemical compound with the following properties:

- IUPAC Name : 4-[(dimethylamino)sulfonyl]phenylboronic acid.

- Molecular Formula : C<sub>8</sub>H<sub>12</sub>BNO<sub>4</sub>S.

- Molecular Weight : 229.06 g/mol.

- Appearance : Solid.

- Storage Temperature : Inert atmosphere, 2-8°C.

Synthesis Analysis

The synthesis of this compound involves the reaction of phenylboronic acid with dimethylsulfamoyl chloride. The resulting product is 4-(dimethylsulfamoyl)-N-phenylbenzamide.

Molecular Structure Analysis

The molecular structure consists of a phenyl ring attached to a boronic acid group, with a dimethylsulfamoyl substituent. The boronic acid moiety allows for potential interactions with other molecules.

Chemical Reactions Analysis

- Reaction with Nucleophiles : The boronic acid group can undergo Suzuki coupling reactions with aryl halides or triflates.

- Hydrolysis : The compound can be hydrolyzed under acidic or basic conditions, leading to the release of phenylboronic acid and dimethylsulfamide.

Physical And Chemical Properties Analysis

- Solubility : Soluble in organic solvents (e.g., DMSO, methanol).

- Melting Point : Not specified.

- Boiling Point : Not specified.

- pKa : The pKa of the phenylboronic acid group is relevant for its reactivity.

Wissenschaftliche Forschungsanwendungen

Self-Assembly and Luminescent Properties

Research into supramolecular liquid crystals has highlighted the capacity of similar compounds to self-assemble through hydrogen bonding, leading to columnar mesophases with luminescent properties. For example, a study by Moyano et al. (2013) on 4-aryl-1H-pyrazoles, which shares structural motifs with 4-(dimethylsulfamoyl)-N-phenylbenzamide, demonstrates how these compounds can form hexagonal and rectangular columnar mesophases. These structures exhibit luminescence in the solid state and liquid crystalline state, showcasing their potential in materials science, especially for the development of new photonic materials (Moyano et al., 2013).

Synthon Modularity in Co-crystals

The design and isolation of cocrystals utilizing compounds such as 4-hydroxybenzamide—structurally related to 4-(dimethylsulfamoyl)-N-phenylbenzamide—have been explored for their potential in crystal engineering. Tothadi and Desiraju (2012) have shown how dicarboxylic acids can form supramolecular connectors mediated by acid–amide synthons, leading to the creation of complex crystal structures. This research opens pathways for the design of new pharmaceutical compounds and materials with tailored physical properties (Tothadi & Desiraju, 2012).

Fluorescence Enhancement

The study of fluorescence enhancement through structural modifications, as demonstrated by Yang, Chiou, and Liau (2002), suggests that the introduction of N-phenyl substitutions to similar compounds can lead to significant shifts in absorption and fluorescence spectra. This "amino conjugation effect" enhances fluorescence quantum yields, providing insights into the design of fluorescent markers and probes for biological imaging and diagnostics (Yang, Chiou, & Liau, 2002).

Antimicrobial Studies

Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, including compounds structurally akin to 4-(dimethylsulfamoyl)-N-phenylbenzamide. Their study on the thermal and antimicrobial properties of these derivatives revealed no significant antibacterial activity with the introduction of benzene rings to the CO-NH group. This research contributes to the understanding of the structure-activity relationship in sulfanilamide derivatives, which can inform the development of new antimicrobial agents (Lahtinen et al., 2014).

Safety And Hazards

- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).

- Precautionary Measures : Handle with care, avoid inhalation, and wear appropriate protective equipment.

- MSDS : Detailed safety information can be found in the Material Safety Data Sheet.

Zukünftige Richtungen

Further research is needed to explore the compound’s biological activity, potential applications, and optimization of synthesis methods.

Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-17(2)21(19,20)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHDFVVDHMUUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-phenylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

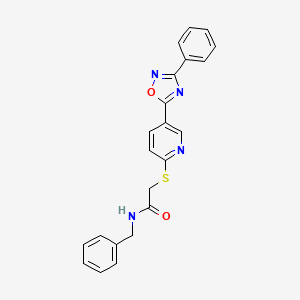

![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)

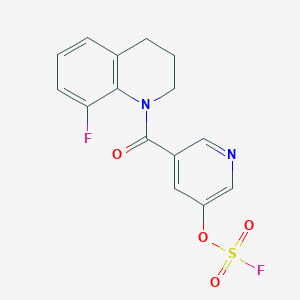

![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)

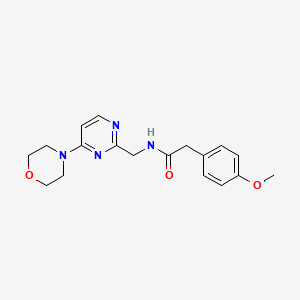

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2967070.png)

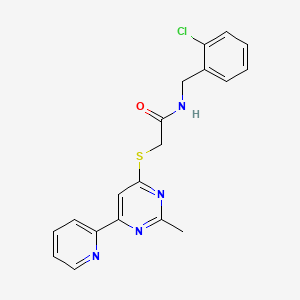

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)